molecular formula C12H20Cl2N2 B1508643 1-[(1S)-Phenylethyl]piperazine dihydrochloride CAS No. 685105-96-8

1-[(1S)-Phenylethyl]piperazine dihydrochloride

Cat. No. B1508643
CAS RN: 685105-96-8
M. Wt: 263.2 g/mol
InChI Key: DBRRQHYZHBBNAS-IDMXKUIJSA-N
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Description

1-[(1S)-Phenylethyl]piperazine dihydrochloride, also known as 1-Phenylethylpiperazine (PEP), is a synthetic compound that belongs to the class of piperazine derivatives. PEP has gained significant attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

PEP acts as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors. The activation of these receptors leads to the release of neurotransmitters such as serotonin and dopamine, which play a crucial role in the regulation of mood, cognition, and behavior. The exact mechanism of action of PEP is not yet fully understood, but it is believed that PEP modulates the activity of the serotonergic and dopaminergic systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and humans. PEP increases the levels of serotonin and dopamine in the brain, which leads to a reduction in anxiety and depression symptoms. PEP also has a sedative effect, which may be beneficial in the treatment of insomnia.

Advantages and Limitations for Lab Experiments

PEP has several advantages for lab experiments, including its easy synthesis method, low cost, and high purity. However, PEP has some limitations, including its low solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.

Future Directions

For PEP research include the development of novel PEP analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential therapeutic application in other medical conditions, and the elucidation of its exact mechanism of action.

Scientific Research Applications

PEP has been studied for its potential therapeutic application in various medical conditions, including depression, anxiety, and schizophrenia. PEP acts as a serotonin and dopamine receptor agonist, which plays a crucial role in the regulation of mood, cognition, and behavior. Studies have shown that PEP has anxiolytic and antidepressant effects in animal models and humans.

properties

IUPAC Name

1-[(1S)-1-phenylethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRRQHYZHBBNAS-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725399
Record name 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S)-Phenylethyl]piperazine dihydrochloride

CAS RN

685105-96-8
Record name 1-[(1S)-1-Phenylethyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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